Cas no 14259-45-1 (Asperuloside)

Asperuloside structure
Asperuloside structure
Nombre del producto:Asperuloside
Número CAS:14259-45-1
MF:C18H22O11
Megavatios:414.360686779022
MDL:MFCD31725921
CID:194813
PubChem ID:329824763

Asperuloside Propiedades químicas y físicas

Nombre e identificación

    • Asperuloside
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one,4-[(acetyloxy)methyl]-5-(b-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • Asperulosid
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one,4-[(acetyloxy)methyl]-5-(b-D-glucopyranosyloxy)-2a,4a,5,7...
    • RUBICHLORIC ACID
    • [ "" ]
    • Nsc 31760
    • Einecs 238-137-5
    • (2aS)-2a,4aα,5,7bα-Tetrahydro-4-acetoxymethyl-5α-(β-D-glucopyranosyloxy)-1H-2,6-dioxacyclopent[cd]inden-1-one
    • 1H-2,6-Dioxacyclopentcdinden-1-one, 4-(acetyloxy)methyl-5-(.beta.-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • 1H-2,6-Dioxacyclopent(cd)inden-1-one, 4-((acetyloxy)methyl)-5-(beta-D-glucopyranosyloxy)-2A,4A,5,7B-tetrahydro-, (2as-(2aalpha,5alpha,7balpha))-
    • (2As-(2aalpha,4aalpha,5alpha,7balpha))-5-(beta-D-glucopyranosyloxy)-2A,4A,5,7B-tetrahydro-1-oxo-1H-2,6-dioxacyclopent(cd)inden-4-ylmethyl acetate
    • [2aS-(2aalpha,4aalpha,5alpha,7balpha)]-5-(beta-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate
    • [(4S,7R,11S)-2-Oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]
    • NSC31760
    • HMS3350H16
    • Asperuloside pound>>Rubichloric acid
    • NSC258322
    • NCI60_002727
    • [2-Oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10)
    • HY-N1382
    • CHEMBL461910
    • DTXSID70878339
    • V3CFI02X39
    • MLS002472968
    • [(2aS,4aS,5S,7bS)-5-(beta-D-glucopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate
    • ASPERULOSIDE [MI]
    • NCGC00380739-01
    • HMS2206P12
    • SMR001397075
    • IBIPGYWNOBGEMH-DILZHRMZSA-N
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one, 4-[(acetyloxy)methyl]-5-(?-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • DTXCID801016393
    • C09769
    • UNII-V3CFI02X39
    • NSC-31760
    • AC1Q608R
    • CHEBI:2881
    • (2AS,4AS,5S,7BS)-4-((ACETYLOXY)METHYL)-5-(.BETA.-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE
    • 14259-45-1
    • 1ST40008
    • Q27105860
    • AC1L376M
    • AKOS037514973
    • CS-0016802
    • (2AS,4AS,5S,7BS)-4-((ACETYLOXY)METHYL)-5-(beta-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE
    • ((2aS,4aS,5S,7bS)-5-(beta-D-glucopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta(cd)inden-4-yl)methyl acetate
    • DTXSID10871960
    • CHEMBL1965021
    • SCHEMBL308266
    • AKOS032948766
    • FT-0775409
    • [5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate
    • NSC-258322
    • NS00053913
    • [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate
    • DA-61270
    • MDL: MFCD31725921
    • Renchi: 1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3
    • Clave inchi: IBIPGYWNOBGEMH-UHFFFAOYSA-N
    • Sonrisas: O1C(C2=C([H])OC([H])(C3([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])C1([H])C32[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O

Atributos calculados

  • Calidad precisa: 414.116212g/mol
  • Carga superficial: 0
  • XLogP3: -2.4
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 11
  • Cuenta de enlace giratorio: 6
  • Masa isotópica única: 414.116212g/mol
  • Masa isotópica única: 414.116212g/mol
  • Superficie del Polo topológico: 161Ų
  • Recuento de átomos pesados: 29
  • Complejidad: 746
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 414.4

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.62
  • Punto de fusión: 131-132°
  • Punto de ebullición: 704.2±60.0 °C at 760 mmHg
  • Punto de inflamación: 254.1±26.4 °C
  • índice de refracción: 1.635
  • PSA: 161.21000
  • Logp: -2.29600
  • Rotación específica: D25 -198.6° (c = 1.44 in water)

Asperuloside Información de Seguridad

Asperuloside PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3847-25 mg
Asperuloside
14259-45-1 99.42%
25mg
¥1950.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A69950-20mg
Asperuloside
14259-45-1 ,HPLC≥98%
20mg
¥568.0 2023-09-08
BioAustralis
BIA-A1774-1 mg
Asperuloside
14259-45-1 >95%byHPLC
1mg
$221.00 2023-09-14
Chengdu Biopurify Phytochemicals Ltd
BP1773-100mg
Asperuloside
14259-45-1 98%
100mg
$196 2023-09-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83229-10MG
14259-45-1
10MG
¥6038.17 2023-01-14
MedChemExpress
HY-N1382-20mg
Asperuloside
14259-45-1 99.79%
20mg
¥2000 2024-05-24
S e l l e c k ZHONG GUO
S9051-1mg
Asperuloside
14259-45-1 99.94%
1mg
¥1204.82 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP1773-100mg
Asperuloside
14259-45-1 98%
100mg
$196 2023-09-19
MedChemExpress
HY-N1382-10mg
Asperuloside
14259-45-1 99.79%
10mg
¥1200 2024-05-24
BioAustralis
BIA-A1774-1mg
Asperuloside
14259-45-1 >95% by HPLC
1mg
$230.00 2024-10-30
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:14259-45-1)Asperuloside
A1200588
Pureza:99%/99%
Cantidad:100mg/250mg
Precio ($):207.0/392.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:14259-45-1)Asperuloside
TBW00026
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe